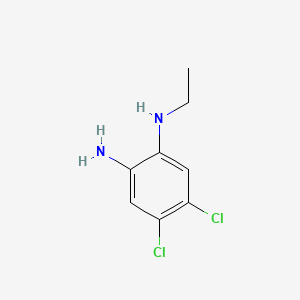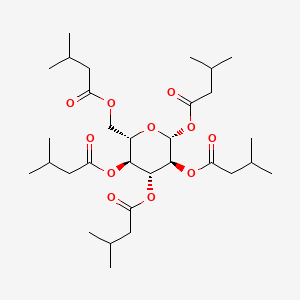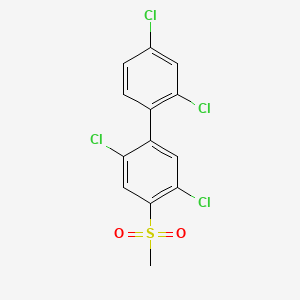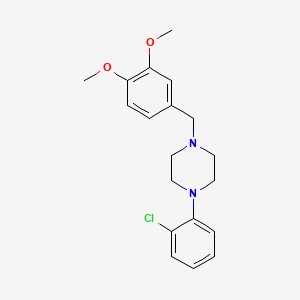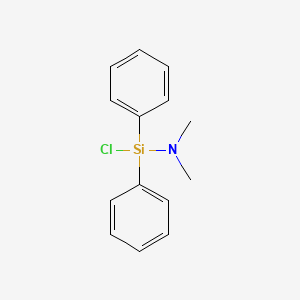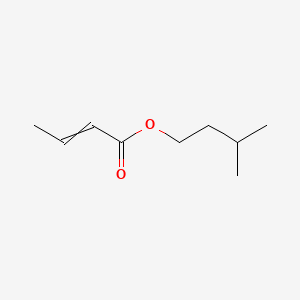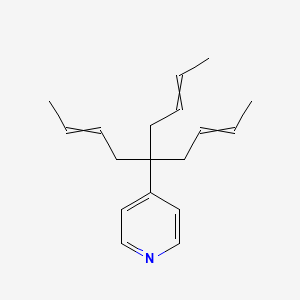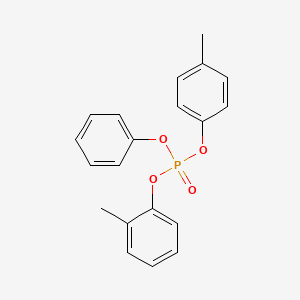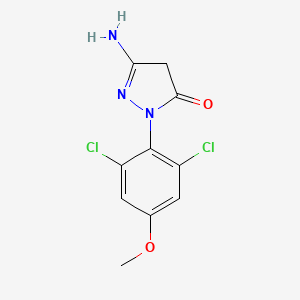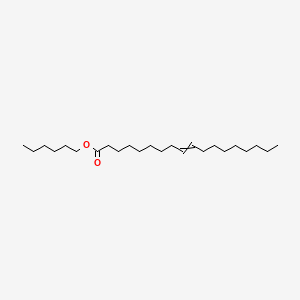
9-Octadecenoic acid (9Z)-, hexyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
9-Octadecenoic acid (9Z)-, hexyl ester: , also known as hexyl oleate, is an ester derived from oleic acid and hexanol. It is a long-chain fatty acid ester with the molecular formula C24H46O2. This compound is commonly used in various industrial applications due to its lubricating properties and is also found in some cosmetic formulations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Octadecenoic acid (9Z)-, hexyl ester typically involves the esterification of oleic acid with hexanol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The general reaction is as follows:
Oleic acid+Hexanol→Hexyl oleate+Water
The reaction is usually carried out under reflux conditions to remove the water formed during the reaction, which drives the equilibrium towards the formation of the ester.
Industrial Production Methods
In industrial settings, the production of hexyl oleate can be achieved through continuous esterification processes. These processes often use fixed-bed reactors with acidic ion-exchange resins as catalysts. The reaction conditions typically involve temperatures ranging from 150°C to 200°C and pressures sufficient to maintain the reactants in the liquid phase.
化学反応の分析
Types of Reactions
Oxidation: : Hexyl oleate can undergo oxidation reactions, particularly at the double bond of the oleic acid moiety. This can lead to the formation of epoxides, hydroxylated products, or cleavage products depending on the conditions.
Hydrolysis: : In the presence of water and an acid or base catalyst, hexyl oleate can be hydrolyzed back to oleic acid and hexanol.
Transesterification: : Hexyl oleate can participate in transesterification reactions with other alcohols, leading to the formation of different esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and potassium permanganate. These reactions are typically carried out at room temperature or slightly elevated temperatures.
Hydrolysis: Acidic or basic conditions are used, with common catalysts being hydrochloric acid or sodium hydroxide. The reaction is usually performed at elevated temperatures.
Transesterification: Catalysts such as sodium methoxide or lipases are used, and the reaction is often carried out at temperatures between 50°C and 100°C.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives, and cleavage products such as shorter-chain fatty acids.
Hydrolysis: Oleic acid and hexanol.
Transesterification: Different esters depending on the alcohol used.
科学的研究の応用
Hexyl oleate has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its role in lipid metabolism and as a model compound for ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Employed as a lubricant, plasticizer, and emollient in cosmetic formulations.
作用機序
The mechanism of action of hexyl oleate in biological systems involves its hydrolysis by esterases to release oleic acid and hexanol. Oleic acid can then participate in various metabolic pathways, including β-oxidation and incorporation into phospholipids. Hexanol can be metabolized by alcohol dehydrogenases to hexanoic acid, which can enter the fatty acid metabolism pathways.
類似化合物との比較
Hexyl oleate can be compared with other fatty acid esters such as:
Methyl oleate: Similar in structure but with a methyl group instead of a hexyl group. It has different physical properties and applications.
Ethyl oleate: Another similar ester with an ethyl group. It is used in different industrial applications and has different solubility characteristics.
Octyl oleate: Contains an octyl group, making it more hydrophobic and suitable for different applications in cosmetics and lubricants.
Hexyl oleate is unique due to its balance of hydrophobicity and hydrophilicity, making it versatile for various applications.
特性
CAS番号 |
20290-84-0 |
|---|---|
分子式 |
C24H46O2 |
分子量 |
366.6 g/mol |
IUPAC名 |
hexyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C24H46O2/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-19-20-22-24(25)26-23-21-8-6-4-2/h13-14H,3-12,15-23H2,1-2H3/b14-13- |
InChIキー |
FIENEGBWDWHXGG-YPKPFQOOSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCCCCC |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCCCCC |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCCCCC |
Key on ui other cas no. |
20290-84-0 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


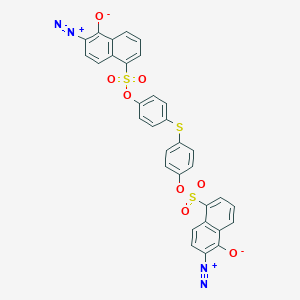
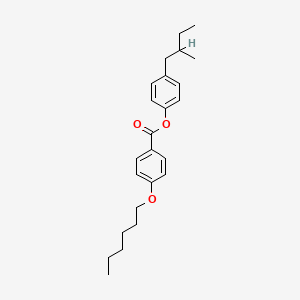
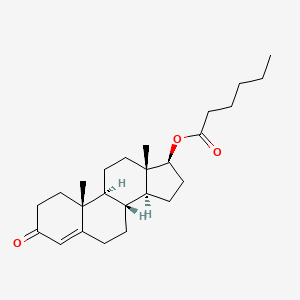
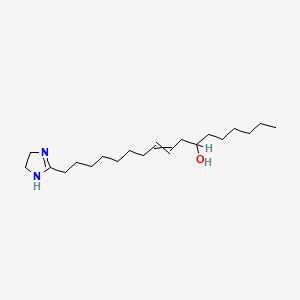
![N-[6-[(2-bromo-4,6-dinitrophenyl)diazenyl]-1-ethyl-2,2,4-trimethyl-3,4-dihydroquinolin-7-yl]propanamide](/img/structure/B1618268.png)
